
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a chlorine atom, and a tetramethylpiperidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under appropriate conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can result in various substituted benzamides.
Applications De Recherche Scientifique
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The amino and chlorine substituents can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The tetramethylpiperidinyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: This compound shares the tetramethylpiperidinyl group but lacks the benzamide core.
3-Amino-4-chlorobenzoic acid: This compound has a similar benzamide core but lacks the tetramethylpiperidinyl group.
Uniqueness
3-Amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and chlorine substituents, along with the bulky tetramethylpiperidinyl group, makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
112642-71-4 |
|---|---|
Formule moléculaire |
C16H24ClN3O |
Poids moléculaire |
309.83 g/mol |
Nom IUPAC |
3-amino-4-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24ClN3O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9,18H2,1-4H3,(H,19,21) |
Clé InChI |
DMUSNIFHMDJCAO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


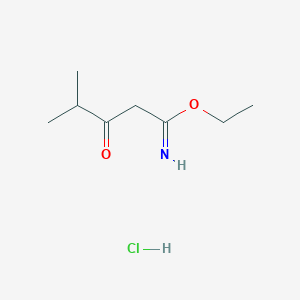
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
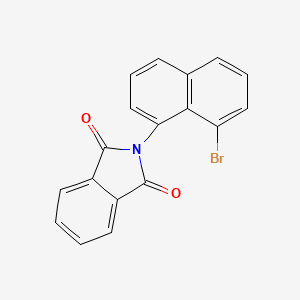
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
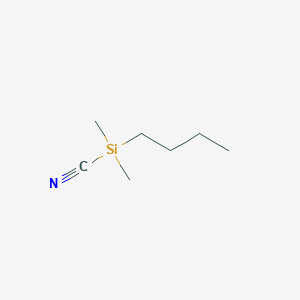
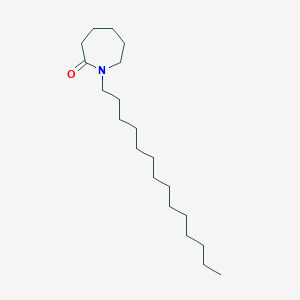
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
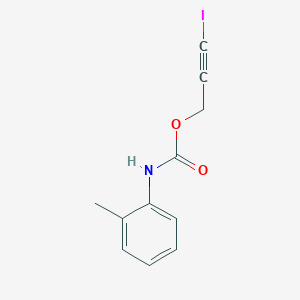

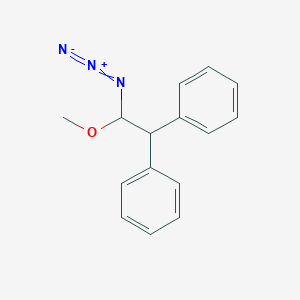

![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
